Ursodeoxycholate sodium
Overview
Description
Ursodeoxycholate sodium is the sodium salt form of ursodeoxycholic acid, a secondary bile acid produced in humans and other species from the metabolism of intestinal bacteria. Ursodeoxycholic acid was first identified in the bile of bears, from which its name is derived. It is used primarily in the treatment of liver diseases, such as primary biliary cholangitis and gallstone dissolution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized from 7-ketolithocholic acid through stereoselective electroreduction. This process involves the use of dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as stereoselectivity additives. The electroreduction is carried out in methanol containing potassium bromide with a continuous current of 20 mA, achieving a high conversion rate and yield .
Industrial Production Methods: The industrial production of ursodeoxycholic acid typically follows the synthesis process outlined by Kanazawa, which involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol. Other methods include catalytic hydrogenation using Raney nickel as a catalyst in the presence of beta-branched alcohols and a base at 40°C and atmospheric pressure .
Chemical Reactions Analysis
Types of Reactions: Ursodeoxycholate sodium undergoes various chemical reactions, including:
Reduction: The conversion of 7-ketolithocholic acid to ursodeoxycholic acid through electroreduction.
Hydrogenation: Catalytic hydrogenation of 3α-hydroxy-7-oxo-5β-cholanate using Raney nickel.
Common Reagents and Conditions:
Electroreduction: Dimethyl sulfoxide, dimethylformamide, N-methyl-2-pyrrolidone, methanol, potassium bromide, continuous current.
Hydrogenation: Raney nickel, beta-branched alcohols, base, hydrogen gas at 0.5 MPa and 80°C.
Major Products:
Ursodeoxycholic acid: The primary product formed from the reduction and hydrogenation reactions.
Scientific Research Applications
Ursodeoxycholate sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Used in the treatment of liver diseases, such as primary biliary cholangitis and gallstone dissolution. .
Industry: Employed in the formulation of pharmaceuticals and as a component in drug delivery systems.
Mechanism of Action
Ursodeoxycholate sodium exerts its effects through several mechanisms:
Stimulation of Hepatobiliary Secretion: Involves Ca2± and protein kinase C-alpha-dependent mechanisms, activation of p38 MAPK and extracellular signal-regulated kinases, and insertion of transporter molecules into the canalicular membrane of hepatocytes.
Inhibition of Apoptosis: Protects hepatocytes against bile acid-induced apoptosis by inhibiting mitochondrial membrane permeability transition.
Comparison with Similar Compounds
Chenodeoxycholic acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less well-tolerated in humans.
Obeticholic acid: Another bile acid derivative used in the treatment of primary biliary cholangitis.
Uniqueness: Ursodeoxycholate sodium is unique due to its hydrophilic nature, which makes it less toxic than other bile acids like cholic acid and chenodeoxycholic acid. It also exhibits immunomodulating and chemoprotective effects, which are not observed with chenodeoxycholic acid .
Properties
IUPAC Name |
sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFRNBJHDMUMBL-FUXQPCDDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2898-95-5, 103767-93-7 | |
Record name | Ursodeoxycholic acid sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ursodeoxycholate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103767937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2898-95-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URSODEOXYCHOLATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKU915YJNV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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